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Compound of Interest

Compound Name:
2-Aminocarbonylphenylboronic

acid

Cat. No.: B151090 Get Quote

An In-depth Technical Guide to (2-
Carbamoylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of (2-carbamoylphenyl)boronic acid. It includes key data, detailed experimental

protocols, and visualizations of relevant chemical and biological processes to support its

application in research and development.

Compound Identification and Core Properties
(2-Carbamoylphenyl)boronic acid, also known as 2-aminocarbonylphenylboronic acid, is an

aromatic boronic acid derivative. The presence of the carbamoyl group at the ortho position

relative to the boronic acid moiety introduces unique structural and electronic features that

influence its reactivity and potential as a building block in organic synthesis and medicinal

chemistry.

Table 1: General and Physicochemical Properties
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Property Value Reference

IUPAC Name
(2-carbamoylphenyl)boronic

acid
[1]

CAS Number 380430-54-6 [1]

Molecular Formula C₇H₈BNO₃ N/A

Molecular Weight 164.95 g/mol N/A

Appearance White to off-white solid/powder [2]

Table 2: Solubility and Acidity

Property Value Notes

Solubility

Soluble in most polar organic

solvents (e.g., DMSO,

Methanol). Poorly soluble in

hexanes and carbon

tetrachloride.

General property for

phenylboronic acids.[2]

pKa ~9

The pKa of boronic acids

typically ranges from 4 to 10.

The value is influenced by

substituents on the aromatic

ring. Electron-withdrawing

groups generally decrease the

pKa.[3][4][5]

Chemical Reactivity and Stability
(2-Carbamoylphenyl)boronic acid exhibits reactivity characteristic of arylboronic acids, serving

as a versatile reagent in synthetic chemistry.

Lewis Acidity: The boron atom possesses a vacant p-orbital, making the compound a Lewis

acid.[5][6] It can accept a pair of electrons from Lewis bases, such as hydroxide ions, to form

a more nucleophilic tetrahedral boronate species.[5] This equilibrium is pH-dependent; in
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aqueous solutions with a pH higher than the pKa, the anionic tetrahedral form is favored.[3]

[5]

Dehydration and Boroxine Formation: Like many boronic acids, (2-carbamoylphenyl)boronic

acid is prone to reversible dehydration, especially upon heating, to form a cyclic trimeric

anhydride known as a boroxine.[2][4] This can affect solubility and reactivity, and it is often

preferable to use the corresponding boronic esters in synthesis.[6]

Stability: The compound is generally stable under normal conditions.[7] However, it should

be stored away from incompatible materials such as strong acids and bases.[7] Exposure to

light should also be avoided.[7]

Reversible Covalent Bonding: A key feature of boronic acids is their ability to form reversible

covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars and some

amino acid side chains.[4] This property is widely exploited in the design of sensors and for

molecular recognition.

Suzuki-Miyaura Coupling: This compound is an excellent coupling partner in palladium-

catalyzed Suzuki-Miyaura reactions, where it serves as a source of the 2-carbamoylphenyl

group to form new carbon-carbon bonds with aryl, vinyl, or alkyl halides and triflates.[4][8][9]

Spectroscopic Data
The structural features of (2-carbamoylphenyl)boronic acid can be confirmed using various

spectroscopic techniques.

Table 3: Spectroscopic Data Interpretation
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Technique Expected Chemical Shifts / Features

¹H NMR

Aromatic protons (phenyl ring) typically appear

in the δ 7.0-8.5 ppm region. Protons of the -

B(OH)₂ group are often broad and may

exchange with solvent protons. Amide (-CONH₂)

protons will appear as two distinct signals or a

single broad signal, typically downfield.

¹¹B NMR

The chemical shift in ¹¹B NMR is highly sensitive

to the hybridization of the boron atom. A trigonal,

sp²-hybridized boronic acid typically shows a

signal around δ 25-30 ppm.[10][11] Upon

formation of a tetrahedral, sp³-hybridized

boronate ester or complex, the signal shifts

significantly upfield to δ 5-15 ppm.[11]

IR Spectroscopy

Characteristic peaks would include O-H

stretching (broad, ~3200-3500 cm⁻¹) for the

boronic acid, N-H stretching for the primary

amide (~3100-3400 cm⁻¹), C=O stretching

(amide I band, ~1650-1680 cm⁻¹), and B-O

stretching (~1300-1400 cm⁻¹).

Mass Spectrometry

The mass spectrum would show a molecular ion

peak corresponding to the compound's

molecular weight, along with characteristic

fragmentation patterns.

Experimental Protocols
Synthesis of (2-Carbamoylphenyl)boronic Acid
A common method for the synthesis of arylboronic acids involves the reaction of an

organometallic intermediate (generated from an aryl halide) with a borate ester, followed by

acidic workup.

Protocol: Synthesis via Lithium-Halogen Exchange
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Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere (Argon or

Nitrogen), add a solution of 2-bromobenzamide in anhydrous tetrahydrofuran (THF).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of

n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C.

Stir the resulting mixture for 1 hour at -78 °C.

Borylation: To the reaction mixture, add triisopropyl borate dropwise, again ensuring the

internal temperature remains below -70 °C.

Quenching and Workup: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly

warm to room temperature. Quench the reaction by adding aqueous HCl (e.g., 2 M) until the

solution is acidic.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate under reduced pressure. The crude product can be purified by

recrystallization or column chromatography to yield pure (2-carbamoylphenyl)boronic acid.
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Workflow for Synthesis of (2-Carbamoylphenyl)boronic Acid
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Fig 1. General workflow for the synthesis of (2-carbamoylphenyl)boronic acid.
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Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical Suzuki-Miyaura coupling using (2-carbamoylphenyl)boronic

acid with an aryl bromide.

Protocol: Palladium-Catalyzed C-C Bond Formation

Reagent Preparation: In a reaction vessel, combine (2-carbamoylphenyl)boronic acid (1.2

equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst such as

Pd(PPh₃)₄ (0.03 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and

water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20

minutes. Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress

using TLC or LC-MS.

Workup: After the reaction is complete, cool the mixture to room temperature and add water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate in vacuo. Purify the crude product via flash column chromatography to

obtain the desired biaryl compound.[8][12]
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Mechanism of Suzuki-Miyaura Coupling
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Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Biology
Boronic acids are a privileged class of compounds in medicinal chemistry, largely due to their

ability to act as enzyme inhibitors.[13][14] The boron atom can form a stable, reversible

covalent bond with a catalytic serine, threonine, or cysteine residue in an enzyme's active site,

mimicking the tetrahedral transition state of substrate hydrolysis.[4][5]

(2-Carbamoylphenyl)boronic acid and its derivatives are investigated for their potential to inhibit

various enzymes, particularly proteases and β-lactamases.[15][16] For instance, they can act

as inhibitors for RIPK2 (Receptor-interacting serine/threonine-protein kinase 2), a key enzyme

in inflammatory signaling pathways, making them relevant for the treatment of inflammatory

diseases.[1]
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Enzyme Inhibition by Boronic Acid
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Fig 3. Mechanism of reversible enzyme inhibition by a boronic acid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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